molecular formula C16H19N5O2 B2537516 7-Benzyl-8-dimethylamino-1,3-dimethyl-3,7-dihydro-purine-2,6-dione CAS No. 34594-77-9

7-Benzyl-8-dimethylamino-1,3-dimethyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B2537516
CAS No.: 34594-77-9
M. Wt: 313.361
InChI Key: LRIXBOOSBCCRSK-UHFFFAOYSA-N
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Description

7-Benzyl-8-dimethylamino-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is a synthetic compound with the molecular formula C16H19N5O2 and a molecular weight of 313.362 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry, particularly in the structure of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-8-dimethylamino-1,3-dimethyl-3,7-dihydro-purine-2,6-dione typically involves the alkylation of a purine derivative. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The benzylation step involves the reaction of the purine derivative with benzyl bromide or benzyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-8-dimethylamino-1,3-dimethyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Oxidized derivatives of the purine ring.

    Reduction: Reduced forms of the compound, potentially altering the dimethylamino group.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

7-Benzyl-8-dimethylamino-1,3-dimethyl-3,7-dihydro-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Benzyl-8-dimethylamino-1,3-dimethyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. It is believed to act on purine receptors or enzymes involved in purine metabolism. The exact pathways and molecular targets are still under investigation, but it may influence cellular signaling pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Benzyl-8-dimethylamino-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-benzyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-18(2)15-17-13-12(14(22)20(4)16(23)19(13)3)21(15)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIXBOOSBCCRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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